molecular formula C7H4ClNO B1590564 7-Chlorofuro[2,3-c]pyridine CAS No. 84400-99-7

7-Chlorofuro[2,3-c]pyridine

Cat. No. B1590564
CAS RN: 84400-99-7
M. Wt: 153.56 g/mol
InChI Key: YJUYPLVLAHBYCM-UHFFFAOYSA-N
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Description

7-Chlorofuro[2,3-c]pyridine is a heterocyclic aromatic compound . It has a molecular weight of 153.57 . This compound is used in the synthetic preparation of many useful biological compounds such as non-nucleoside inhibitors of HIV-1 reverse transcriptase .


Molecular Structure Analysis

The molecular formula of 7-Chlorofuro[2,3-c]pyridine is C7H4ClNO . The structure of this compound includes a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

7-Chlorofuro[2,3-c]pyridine is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 242.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

  • Azide/Tetrazole Equilibrium Studies : In a study by Sirakanyan et al. (2016), 7(8)-chlorofuro(thieno)[3,2-d]pyrimidines were used to investigate the azide/tetrazole equilibrium, which is important in medicinal chemistry and organic synthesis. The equilibrium was examined as a function of solvent, temperature, and structure, providing insights into the behavior of these compounds in different conditions (Sirakanyan et al., 2016).

  • Synthesis of Substituted Indoles : Figueroa‐Pérez et al. (2006) described the use of 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks for synthesizing 4-substituted 7-azaindole derivatives. These derivatives have potential applications in pharmaceutical and organic chemistry (Figueroa‐Pérez et al., 2006).

  • Electrophilic Substitution Reactions : Mcfarland et al. (1975) studied the electrophilic substitution of furo[3,2‐c]pyridine, leading to the synthesis of various derivatives. These reactions are fundamental in the development of new organic compounds with potential applications in different fields (Mcfarland et al., 1975).

  • Synthesis of Arylfuro[3,2-c]pyridines : Krutošíková and Sleziak (1996) synthesized a series of 2-arylfuro[3,2-c]pyridines, which are important for the development of new heterocyclic compounds. These compounds have potential applications in materials science and pharmaceuticals (Krutošíková & Sleziak, 1996).

  • Synthesis of Antiherpetic Compounds : Johns et al. (2003) described the synthesis of a novel class of 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine antiherpetic compounds. This research demonstrates the potential use of chloropyrazolo[1,5-a]pyridine in developing new antiviral drugs (Johns et al., 2003).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H320, H335, indicating it may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 7-Chlorofuro[2,3-c]pyridine are not mentioned in the search results, it’s noted that pyridine-based molecules have been consistently incorporated in a diverse range of drug candidates approved by the FDA . This suggests that 7-Chlorofuro[2,3-c]pyridine and related compounds may continue to be of interest in medicinal chemistry research.

properties

IUPAC Name

7-chlorofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYPLVLAHBYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510846
Record name 7-Chlorofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorofuro[2,3-c]pyridine

CAS RN

84400-99-7
Record name 7-Chlorofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of furo[2,3-c]pyridin-7(6H)-one (12.0 g, 87.6 mmol) and phosphorous oxychloride (21.3 g, 139 mmol) was placed in an oven-dried two-necked flask, then was heated to reflux for 3-4 h under a nitrogen atmosphere. The reaction mixture was cooled to RT, then poured into ice-cold water (250 mL). After it was basified with 10% aq. NaOH solution, the mixture was extracted with diethyl ether (3×100 mL), dried over anhydrous potassium carbonate, filtered and concentrated to give 10.0 g (75%) of the title compound as brown crystals. 1H NMR (300 MHz, CDCl3): δ 6.87 (d, J=1.8 Hz, 1H), 7.50 (d, J=6.0 Hz, 1H), 7.82 (d, J=1.8 Hz, 1H), 8.20 (d, J=6.0 Hz, 1H).
Quantity
12 g
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21.3 g
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250 mL
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Yield
75%

Synthesis routes and methods II

Procedure details

For example, furan-3-acrylic acid is converted to the acid azide by first reacting the acid with ethoxycarbonyl chloride and triethylamine to form the acid chloride and then reacting the mixed anhydride with sodium azide in water. The furan-3-acrylic acid azide is then heated in diphenylmethane with tributylamine to a temperature of about 190° C. to about 210° C. to form the furopyridone represented by the formula ##STR12## The furopyridone is allowed to react with phosphorus oxychloride to form 7-chlorofuro[2,3-c]pyridine and the latter is reductively dechlorinated with zinc in acetic acid to provide furo[2,3-c]pyridine.
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Synthesis routes and methods III

Procedure details

A solution of 6-H-furo[2,3-c]pyridin-7-one (1.0 g) in phosphorous oxychloride (10 ml) was stirred at 110° C. for 30 minutes under dry nitrogen. The mixture was cooled, poured onto ice/water (50 ml) and basified to pH10 with 2N sodium hydroxide solution. The mixture was extracted with ether (3×50 ml), the combined extracts dried over sodium sulfate and filtered. Removal of the solvent in vacuo gave the title compound (1.0 g) as a white solid.
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1 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chlorofuro[2,3-c]pyridine
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Citations

For This Compound
9
Citations
A Chartoire, C Comoy, Y Fort - The Journal of Organic Chemistry, 2010 - ACS Publications
A detailed procedure for successive regioselective lithiations of furo[2,3-c]pyridine is described by using n-BuLi and the [n-BuLi/LiDMAE] superbase. Several polysubstituted furo[2,3-c]…
Number of citations: 23 pubs.acs.org
S Shiotani, H Morita - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
The parent framework of furo[2,3‐c]pyridine has been synthesized. 3‐Furoic acid chloride (2) was reduced with bis(triphenylphosphine) copper(1) tetrahydroborate to afford 3‐…
Number of citations: 34 onlinelibrary.wiley.com
S Kawano, M Horikawa, Y Yasohara… - Bioscience …, 2003 - academic.oup.com
The microbial enantioselective reduction of acetylpyridine derivatives was studied. Many microorganisms were found to reduce 5-acetylfuro[2,3-c]pyridine (AFP) to (S)-5-(1-hydroxyethyl)…
Number of citations: 37 academic.oup.com
A Asagarasu, T Matsui, H Hayashi… - Chemical and …, 2009 - jstage.jst.go.jp
We have prepared a series of piperazinylpyridine derivatives for the treatment of irritable bowel syndrome (IBS). These compounds, which were designed by pharmacophore analysis, …
Number of citations: 25 www.jstage.jst.go.jp
A Jasselin-Hinschberger, C Comoy… - The Journal of …, 2013 - ACS Publications
The furopyridine framework was chosen as a target for a lithiation study, in order to define the most effective conditions leading to the total functionalization of the heterocycle. …
Number of citations: 11 pubs.acs.org
S Kawano, M Yano, J Hasegawa… - Bioscience …, 2011 - Taylor & Francis
A novel (R)-specific alcohol dehydrogenase (AFPDH) produced by Candida maris IFO10003 was purified to homogeneity by ammonium sulfate fractionation, DEAE-Toyopearl, and …
Number of citations: 13 www.tandfonline.com
XL Du, YN Ni, JR Ji, ZH Wan, ZJ Hu, YQ Ge… - Pharmaceutical …, 2022 - thieme-connect.com
Evidence suggested that the use of partial dopamine D 2 /D 3 receptor agonists may be a better choice for the treatment of Parkinson's disease (PD), and the stimulation of 5-HT 1A …
Number of citations: 3 www.thieme-connect.com
I Hermecz - Advances in Heterocyclic Chemistry, 2011 - Elsevier
Publisher Summary This chapter covers bi- and tricyclic ring systems, highlighting recent development in the chemistry of bicyclic 6–6 systems containing one bridgehead nitrogen atom …
Number of citations: 9 www.sciencedirect.com
DF édé i LEROUX, F LEROUX, PA MARSURA… - docnum.univ-lorraine.fr
Ce document est le fruit d'un long travail approuvé par le jury de soutenance et mis à disposition de l'ensemble de la communa Page 1 AVERTISSEMENT Ce document est le fruit d'un …
Number of citations: 0 docnum.univ-lorraine.fr

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